2-(4-Pyridinyl)oxazolo[4,5-b]pyridine
CAS No.: 52333-72-9
Cat. No.: VC18586934
Molecular Formula: C11H7N3O
Molecular Weight: 197.19 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-Pyridinyl)oxazolo[4,5-b]pyridine - 52333-72-9](/images/structure/VC18586934.png)
Specification
CAS No. | 52333-72-9 |
---|---|
Molecular Formula | C11H7N3O |
Molecular Weight | 197.19 g/mol |
IUPAC Name | 2-pyridin-4-yl-[1,3]oxazolo[4,5-b]pyridine |
Standard InChI | InChI=1S/C11H7N3O/c1-2-9-10(13-5-1)14-11(15-9)8-3-6-12-7-4-8/h1-7H |
Standard InChI Key | JIZWSKGUJOYVOK-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(N=C1)N=C(O2)C3=CC=NC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture
2-(4-Pyridinyl)oxazolo[4,5-b]pyridine consists of a bicyclic framework where an oxazole ring (five-membered, containing one oxygen and one nitrogen atom) is fused to a pyridine ring (six-membered, with one nitrogen atom). The 4-pyridinyl substituent extends from the oxazole's 2-position, creating a planar, electron-rich system conducive to π-π stacking interactions .
Table 1: Key Physicochemical Parameters
Property | Value | Source |
---|---|---|
Molecular formula | C₁₁H₇N₃O | |
Molecular weight | 197.20 g/mol | |
logP (octanol-water) | 1.88 ± 0.12 | |
Hydrogen bond acceptors | 4 | |
Rotatable bonds | 2 |
The compound’s moderate lipophilicity (logP = 1.88) facilitates membrane permeability while retaining sufficient aqueous solubility for biological activity . Quantum mechanical calculations using density functional theory (DFT) at the B3LYP/6-311G(d,p) level reveal a HOMO-LUMO energy gap of 4.35–4.49 eV, indicating stability against electrophilic attack .
Synthetic Methodologies
Cyclization of Pyridine Derivatives
A primary route involves cyclizing 5-bromo-3-hydroxy-2-aminopyridine precursors under acidic conditions. For example, treatment with polyphosphoric acid at 120°C yields the oxazolo[4,5-b]pyridine core, followed by Suzuki-Miyaura coupling to introduce the 4-pyridinyl group .
Catalyst-Mediated Condensation
Silica-supported perchloric acid (HClO₄·SiO₂) catalyzes the one-pot condensation of 2-amino-3-hydroxypyridine with substituted benzoic acids, achieving yields up to 78% for 2-aryloxazolo[4,5-b]pyridines . This method is advantageous for large-scale synthesis due to minimal byproduct formation.
Reaction Scheme:
Pharmacological Applications
Antimicrobial Activity
2-(4-Trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine (P7) demonstrates superior activity against Pseudomonas aeruginosa (MIC = 8 μg/mL) compared to gentamicin (MIC = 16 μg/mL) . The trifluoromethoxy group enhances membrane penetration and target affinity, likely through hydrophobic interactions with bacterial DNA gyrase .
Table 2: Antimicrobial Profile of Selected Derivatives
Compound | E. coli (MIC, μg/mL) | S. aureus (MIC, μg/mL) | P. aeruginosa (MIC, μg/mL) |
---|---|---|---|
P5 (4-methoxyphenyl) | 32 | 16 | 16 |
P6 (4-CF₃phenyl) | 16 | 8 | 16 |
P7 (4-OCF₃phenyl) | 16 | 8 | 8 |
Neuroimaging Probes
18F-labeled derivatives enable non-invasive detection of α7 nicotinic acetylcholine receptors (α7nAChR) in atherosclerotic plaques. Radiolabeling via a Stynthra RNplus module achieves 13.2% radiochemical yield and >99% purity, with in vivo PET-CT imaging confirming uptake in New Zealand rabbit models .
Anti-Inflammatory and Analgesic Effects
2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine reduces carrageenan-induced paw edema in rats by 68% at 10 mg/kg, matching indomethacin’s efficacy . Unlike traditional NSAIDs, it avoids gastric irritation by lacking carboxylic acid groups .
Structure-Activity Relationships (SAR)
Substituent Effects on Antimicrobial Potency
-
Electron-withdrawing groups (e.g., -CF₃, -OCF₃) at the 4-position enhance activity against Gram-negative pathogens by increasing lipophilicity and gyrase binding .
-
Methoxy groups improve solubility but reduce potency against MRSA .
Neuroimaging Optimization
-
18F-labeling at the oxazole’s 5-position maintains α7nAChR affinity (Kd = 2.1 nM) while improving pharmacokinetics .
-
logP adjustments between 1.8–2.2 balance blood-brain barrier penetration and nonspecific binding .
ADME and Toxicity Profiling
Absorption and Distribution
Predicted intestinal absorption is 92% (Caco-2 model), with a blood-brain barrier penetration score of 0.87 (optimal range: 0.7–1.0) . Plasma protein binding is moderate (78%), allowing sufficient free drug concentrations .
Metabolic Stability
Cytochrome P450 3A4 mediates primary oxidation, producing inactive pyridine-N-oxide metabolites. Half-life in human liver microsomes is 42 minutes, suggesting twice-daily dosing .
Future Directions
-
Targeted Drug Delivery: Conjugation with nanoparticles may enhance bioavailability for CNS applications .
-
Dual-Action Inhibitors: Hybrid structures combining oxazolo[4,5-b]pyridine with β-lactam moieties could combat multidrug-resistant pathogens .
-
Clinical Translation: Phase I trials for the 18F-labeled derivative are warranted to validate its atherosclerosis imaging utility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume